

Application of Aluminum Trihexadecanoxide in Lubricant Additives: A Detailed Overview

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Compound of Interest

Compound Name: 1-Hexadecanol, aluminum salt

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Application Notes

Aluminum trihexadecanoxide, also known in the industry under the broader category of aluminum complex soaps, serves as a highly effective thickening agent in the formulation of lubricating greases. Its primary function is to create a stable, semi-solid structure that holds the base oil in a matrix, ensuring consistent lubrication under various operating conditions. Greases formulated with aluminum complex thickeners, such as aluminum palmitate, are valued for their excellent water resistance, high-temperature stability, and good mechanical stability.^{[1][2]}

The performance of lubricants containing aluminum trihexadecanoxide is characterized by several key parameters. These include a high dropping point, which indicates the temperature at which the grease becomes fluid enough to drip.^[1] Aluminum complex greases typically exhibit dropping points exceeding 246°C (475°F), making them suitable for high-temperature applications.^[1] Their exceptional resistance to water washout makes them a preferred choice for machinery operating in wet or humid environments, such as in the steel and mining industries.^[1]

Furthermore, these greases can be formulated to possess good shear stability, meaning they resist changes in consistency when subjected to mechanical stress. Additives can be incorporated into the formulation to enhance specific properties, such as extreme pressure

(EP) resistance and anti-wear characteristics.[3] The manufacturing process must be carefully controlled to produce a grease with the desired specifications.

Quantitative Data Presentation

The following tables summarize the typical performance data for lubricating greases formulated with aluminum complex thickeners. These values are representative and can vary based on the specific formulation, including the base oil viscosity and the presence of other additives.

Table 1: Typical Properties of Aluminum Complex Grease

Property	Test Method	Typical Value
NLGI Grade	-	1, 2
Thickener Type	-	Aluminum Complex
Base Oil Type	-	Synthetic or Mineral Oil
Color	Visual	Ivory / Transparent
Dropping Point	ASTM D2265	> 250°C[4]
Operating Temperature Range	-	-40°C to 180°C[4]
Four Ball Weld Load	ASTM D2596	> 250 kgf[4]
Water Washout, % loss @ 79°C	ASTM D1264	< 5%

Table 2: Comparative Performance of Grease Thickeners

Property	Aluminum Complex	Lithium Complex	Calcium Sulfonate	Polyurea
Dropping Point	Excellent (>246°C)[1]	Excellent (>260°C)	Excellent (>300°C)	Excellent (>260°C)
Water Resistance	Excellent[1]	Good	Excellent	Good
Shear Stability	Good to Excellent	Excellent	Excellent	Excellent
Oxidation Stability	Fair to Excellent	Good	Excellent	Excellent
Low-Temperature Pumpability	Excellent to Good[1]	Good	Fair	Good

Experimental Protocols

Protocol 1: Synthesis of Aluminum Complex Grease (Laboratory Scale)

This protocol describes a general method for the preparation of an aluminum complex grease.

Materials:

- Mineral or synthetic base oil
- Hexadecanoic acid (Palmitic acid)
- Benzoic acid (complexing agent)
- Aluminum isopropoxide
- Heating mantle with stirrer
- Reaction vessel

- Thermometer

Procedure:

- Charge the reaction vessel with approximately 50-60% of the total required base oil.[5]
- With gentle stirring, add the hexadecanoic acid and benzoic acid to the base oil.
- Heat the mixture to approximately 85°C (185°F) until the acids are fully dissolved.[5]
- Slowly add the aluminum isopropoxide to the mixture.
- Increase the temperature of the mixture to the saponification range of 185-190°C (365-375°F) and hold for approximately one hour, or until the reaction is complete and the mixture is clear.[5]
- Begin the cooling process by slowly adding the remaining base oil.
- Once the mixture has cooled to below 140°F, extreme pressure and anti-wear additives may be blended in.[5]
- Continue to stir the grease until it reaches room temperature and has a smooth, homogenous consistency.

Protocol 2: Determination of Dropping Point (ASTM D2265)

This protocol outlines the procedure for determining the dropping point of the synthesized grease.

Apparatus:

- Dropping point apparatus (as specified in ASTM D2265)
- Grease cup
- Thermometers

Procedure:

- Fill the grease cup with the sample of the synthesized aluminum complex grease, ensuring no air is trapped inside.
- Place the filled cup into the test tube of the dropping point apparatus.
- Assemble the apparatus as per the ASTM D2265 standard.
- Heat the apparatus at the specified rate.
- Record the temperature at which the first drop of material falls from the grease cup. This temperature is the dropping point.

Protocol 3: Evaluation of Wear Preventive Characteristics (ASTM D2266 - Four-Ball Method)

This protocol is used to assess the anti-wear properties of the grease.[\[6\]](#)

Apparatus:

- Four-Ball Wear Test Machine
- Steel balls (12.7 mm diameter)[\[7\]](#)
- Microscope for measuring wear scars

Procedure:

- Secure three steel balls in the test cup and cover them with the synthesized grease.
- Place a fourth steel ball in the chuck of the machine.
- Assemble the test cup into the machine and apply a load of 392 N (40 kgf).[\[7\]](#)
- Heat the grease sample to 75°C (167°F).[\[7\]](#)
- Rotate the top ball at 1200 rpm for 60 minutes.[\[7\]](#)

- After the test, disassemble the apparatus, clean the three lower balls, and measure the diameter of the wear scars on each ball using the microscope.
- Calculate the average wear scar diameter. A smaller diameter indicates better wear prevention.

Protocol 4: Assessment of Water Washout Characteristics (ASTM D1264)

This protocol evaluates the grease's resistance to being washed away by water.[8]

Apparatus:

- Water washout apparatus (as specified in ASTM D1264)
- Ball bearing (6204)
- Water source with controlled temperature and flow rate

Procedure:

- Pack a tared ball bearing with 4.00 ± 0.05 g of the synthesized grease.[8]
- Insert the packed bearing into the housing of the apparatus.
- Impinge water at a controlled temperature (e.g., 79°C) and flow rate (5 ± 0.5 mL/s) onto the bearing housing for 60 minutes while the bearing rotates at 600 ± 30 rpm.[8]
- After the test, carefully remove the bearing, dry it, and weigh it.
- The percentage of grease washed out is calculated from the weight loss of the bearing.

Visualizations

Caption: Workflow for the synthesis of aluminum complex grease.

Caption: Mechanism of grease thickening by aluminum soap.

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